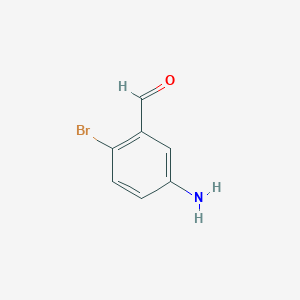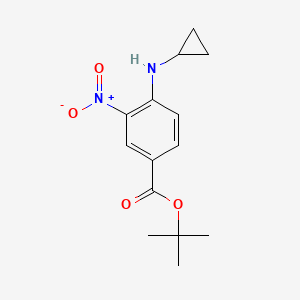
Tert-butyl 4-(cyclopropylamino)-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(cyclopropylamino)-3-nitrobenzoate is an organic compound that features a tert-butyl ester group, a cyclopropylamino substituent, and a nitro group attached to a benzoate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(cyclopropylamino)-3-nitrobenzoate typically involves the esterification of 4-(cyclopropylamino)-3-nitrobenzoic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using dehydrating agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-(cyclopropylamino)-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or by using chemical reductants such as tin(II) chloride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Additionally, the cyclopropylamino group can participate in nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylamino group, leading to the formation of N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Aqueous sodium hydroxide for basic hydrolysis or sulfuric acid for acidic hydrolysis.
Oxidation: Potassium permanganate or hydrogen peroxide for oxidizing the cyclopropylamino group.
Major Products Formed
Reduction: 4-(cyclopropylamino)-3-aminobenzoate.
Substitution: 4-(cyclopropylamino)-3-nitrobenzoic acid.
Oxidation: N-oxide derivatives of the cyclopropylamino group.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(cyclopropylamino)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro group and the cyclopropylamino moiety can contribute to its bioactivity.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(cyclopropylamino)-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The cyclopropylamino group can also interact with biological targets, potentially inhibiting enzymes or receptors involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of a benzoate core.
Tert-butyl 4-methoxyphenol: Contains a tert-butyl group and a phenolic moiety but lacks the nitro and cyclopropylamino groups.
Uniqueness
Tert-butyl 4-(cyclopropylamino)-3-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the nitro group and the cyclopropylamino substituent makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H18N2O4 |
|---|---|
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
tert-butyl 4-(cyclopropylamino)-3-nitrobenzoate |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)9-4-7-11(15-10-5-6-10)12(8-9)16(18)19/h4,7-8,10,15H,5-6H2,1-3H3 |
InChI-Schlüssel |
DSLREIQJDVVZKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)NC2CC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyloxazolo[4,5-b]pyridine](/img/structure/B13504255.png)
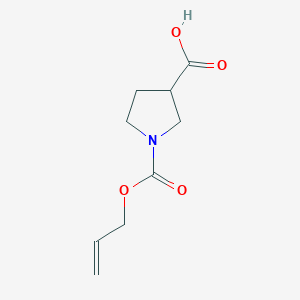
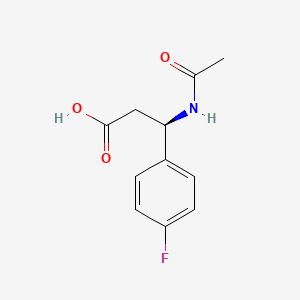
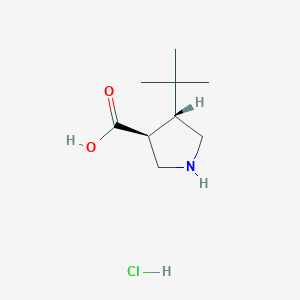
![N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B13504270.png)
![2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid](/img/structure/B13504277.png)
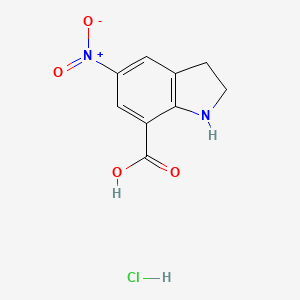

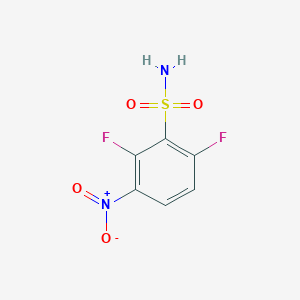
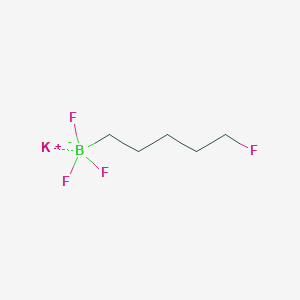

![tert-butyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B13504314.png)
